molecular formula C15H26O6 B1624576 Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate CAS No. 23550-28-9

Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate

Cat. No.: B1624576
CAS No.: 23550-28-9
M. Wt: 302.36 g/mol
InChI Key: UHWMYQZIMKZKBL-UHFFFAOYSA-N
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Description

Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate is a chemical compound with the molecular formula C15H26O6 . It has a molecular weight of 302.36 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 26 hydrogen atoms, and 6 oxygen atoms . The exact structural configuration is not provided in the search results.


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 17.97° C and a predicted boiling point of 346.4° C at 760 mmHg . The density is predicted to be 1.1 g/cm3 and the refractive index is predicted to be n20D 1.45 .

Safety and Hazards

Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause respiratory tract irritation (Category 3) . In case of ingestion, it is advised to immediately give a glass of water . If in doubt, contact a Poisons Information Centre or a doctor .

Properties

IUPAC Name

1-O,1-O-ditert-butyl 2-O-ethyl ethane-1,1,2-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6/c1-8-19-11(16)9-10(12(17)20-14(2,3)4)13(18)21-15(5,6)7/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWMYQZIMKZKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444154
Record name TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23550-28-9
Record name TERT-BUTYL ETHYL 2-[(TERT-BUTYL)OXYCARBONYL]BUTANE-1,4-DIOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

As shown in Scheme I,2-alkynyl-dihydropyridazinones of the present invention can be prepared by cyclization. For example, in step A, di-t-butyl malonate and ethyl chloroacetate can be condensed in the presence of a strong base in a polar aprotic solvent to provide 1,1-di-tert-butyl 2-ethyl ethane-1,1,2-tricarboxylate. In step B, the 1,1-di-tert-butyl 2-ethyl ethane-1,1,2-tricarboxylate can be reacted the appropriate pyridine or pyrimidine acid chloride in the presence of base to provide a tricarboxylate which can be decarboxylated in step C to provide the appropriate ethyl 4-(pyridin-2-yl or pyrimidin-2-yl)-4-oxobutanoate. In step D, the appropriate ethyl 4-(pyridin-2-yl or pyrimidin-2-yl)-4-oxobutanoate can be cyclized with hydrazine to provide the appropriate 6-(pyridin-2-yl or pyrimidin-2-yl)dihydropyridazinone which can be alkylated in step E with an alkyne having an appropriate leaving group (L represents halogen or alkyl or aryl sulfonate).
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I,2-alkynyl-dihydropyridazinones
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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